1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide

Descripción general

Descripción

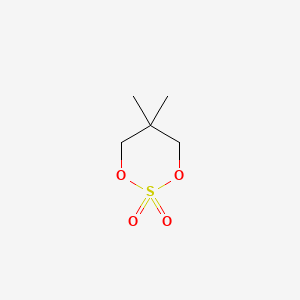

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is also known by its IUPAC name, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This compound is a cyclic sulfate and is used in various industrial and scientific applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .

Aplicaciones Científicas De Investigación

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use as a drug intermediate or in drug delivery systems.

Industry: It is used as an additive in lithium-ion battery electrolytes to improve low-temperature performance and prevent the intercalation of propylene carbonate into graphite electrodes

Métodos De Preparación

The synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it to thiols or sulfides.

Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles

Mecanismo De Acción

The mechanism of action of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide can be compared with other cyclic sulfates such as:

1,3-Propylene sulfate: Similar in structure but lacks the dimethyl groups.

1,2-Ethylene sulfate: A smaller cyclic sulfate with different reactivity and applications

Actividad Biológica

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS No. 1755-97-1) is a sulfur-containing heterocyclic compound with a molecular formula of CHOS. It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight : 166.20 g/mol

- Physical Form : Solid

- Purity : Typically around 97% .

- Hazard Classification : Classified as dangerous with several precautionary statements regarding handling and storage .

5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide is primarily studied for its potential role as an organic buffering agent and its application in cell culture environments. It operates effectively within a pH range of 6 to 8.5 . The compound's ability to stabilize pH levels makes it valuable in biological assays and experiments where pH fluctuations could affect cellular processes.

Cytotoxicity Studies

A key area of research involves assessing the cytotoxic effects of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide on various cell lines. Preliminary findings suggest that at certain concentrations, the compound may exhibit cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity can be attributed to the compound's ability to induce apoptosis in malignant cells .

Table 1: Cytotoxicity Data

Case Study 1: Antioxidant Activity Assessment

In a study published in the Journal of Organic Chemistry, researchers evaluated the antioxidant capacity of various dioxathiolane derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cultured cells . Although direct studies on 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide were not conducted, its structural similarity suggests potential antioxidant activity.

Case Study 2: Application in Electrolyte Systems

Another research avenue explored the use of dioxathiolane derivatives as electrolyte additives in potassium-metal batteries. The study found that these compounds improved the electrochemical stability and efficiency of battery systems . This finding highlights the versatility of dioxathiolane compounds beyond traditional biological applications.

Propiedades

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.